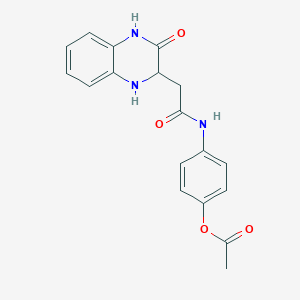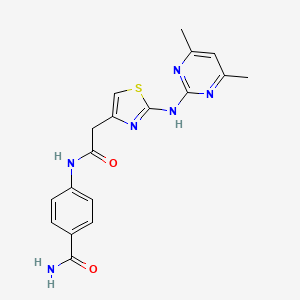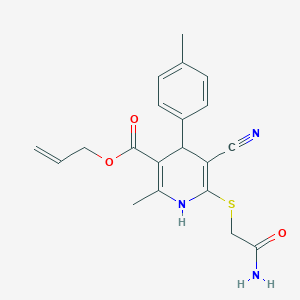
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine, also known as CSP-1103, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, which can lead to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine in lab experiments is its potential therapeutic properties. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which can be useful in the study of Alzheimer's disease. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine. One area of research could involve further investigation of its potential therapeutic properties, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for lab experiments. Finally, research could explore the potential of this compound as a lead compound for the development of new drugs with similar properties.
Synthesis Methods
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine can be synthesized through a multi-step process involving various chemical reactions. The first step involves the preparation of 3-cyclopropylmethoxy-1-(4-methylphenyl)-2-propen-1-one, which is then reacted with p-toluenesulfonyl hydrazide to form the hydrazone intermediate. The hydrazone intermediate is then reacted with pyrrolidine to form this compound.
Scientific Research Applications
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for Alzheimer's disease.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-14-2-4-15(5-3-14)9-11-22(19,20)18-10-8-17(12-18)21-13-16-6-7-16/h2-5,9,11,16-17H,6-8,10,12-13H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBFBODAJRJGDF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopropyl[4-(2-fluoroethoxy)benzyl]amine](/img/structure/B2424913.png)
![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)




![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)







